molecular formula C17H21N9O B2548081 N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034583-00-9

N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide

Cat. No. B2548081
M. Wt: 367.417
InChI Key: DUVUKPMJKUOORD-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Biological Evaluation of Novel Pyrazolopyrimidines Derivatives

Pyrazolopyrimidines derivatives have shown significant potential in scientific research due to their diverse biological activities. A notable study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them for their anticancer and anti-5-lipoxygenase agents properties. The synthesis involved various condensation reactions leading to novel compounds with significant cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, and 5-lipoxygenase inhibition activities. This study highlights the therapeutic potential of pyrazolopyrimidines derivatives in cancer treatment and inflammation management (Rahmouni et al., 2016).

Unexpected Reaction of Ethyl 4-(Chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates

In a study conducted by Ledenyova et al. (2018), the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide was explored. This reaction led to an unexpected ANRORC rearrangement resulting in the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides. The study not only provided insights into the reaction mechanisms but also showcased the potential of pyrazolo[1,2,4]triazines derivatives in developing novel compounds with potential biological activities (Ledenyova et al., 2018).

Synthesis of Some Novel Pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine Derivatives

Abdel‐Aziz et al. (2008) reported the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. These compounds exhibited moderate antibacterial and antifungal activities, indicating their potential as antimicrobial agents. The synthesis involved the reaction of various aminopyrazole and aminotriazole derivatives, highlighting the versatility of pyrazolopyrimidines as scaffolds for generating bioactive molecules (Abdel‐Aziz et al., 2008).

Synthesis and Antimicrobial Activity of Pyrazole, Fused Pyrazolo[3,4-d]-pyrimidine Derivatives

Abunada et al. (2008) synthesized a series of pyrazole and fused pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antimicrobial potential. The study demonstrated that some of these compounds possess significant antibacterial activities, suggesting their utility in developing new antimicrobial agents. The synthesis route involved the reaction of hydrazonyl bromides with active methylene compounds, further expanding the chemical diversity of pyrazolopyrimidine-based compounds with potential therapeutic applications (Abunada et al., 2008).

Safety And Hazards

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Future Directions

Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems .

properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[2-(1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N9O/c1-12-5-13(2)26(23-12)16-6-15(20-10-21-16)24-7-14(8-24)17(27)19-3-4-25-11-18-9-22-25/h5-6,9-11,14H,3-4,7-8H2,1-2H3,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVUKPMJKUOORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCCN4C=NC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide

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